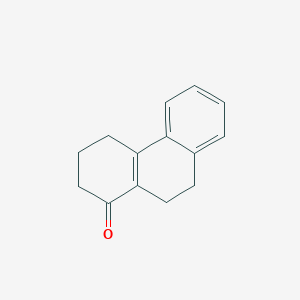
3,4,9,10-Tetrahydrophenanthren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Tetrahydrophenanthren-1(2H)-one is an organic compound belonging to the phenanthrene family. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a ketone group at the 1-position and hydrogenation at the 3, 4, 9, and 10 positions, which distinguishes it from other phenanthrene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Tetrahydrophenanthren-1(2H)-one can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of phenanthrene-1-one. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient and consistent production of the compound. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4,9,10-Tetrahydrophenanthren-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-1,2-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the ketone group can yield 3,4,9,10-tetrahydrophenanthrene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Phenanthrene-1,2-dione.
Reduction: 3,4,9,10-Tetrahydrophenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
3,4,9,10-Tetrahydrophenanthren-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and hydrogenation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,9,10-Tetrahydrophenanthren-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without hydrogenation at the 3, 4, 9, and 10 positions.
Phenanthrene-1-one: Lacks hydrogenation but contains the ketone group at the 1-position.
3,4-Dihydrophenanthrene: Partially hydrogenated derivative.
Uniqueness
3,4,9,10-Tetrahydrophenanthren-1(2H)-one is unique due to its specific hydrogenation pattern and the presence of the ketone group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
62264-34-0 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,4,9,10-tetrahydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C14H14O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5H,3,6-9H2 |
InChI Key |
ANBVEZKLSGNZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC3=CC=CC=C32)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















